molecular formula C14H16N4O B2643302 1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide CAS No. 932980-05-7

1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide

Cat. No. B2643302
CAS RN: 932980-05-7
M. Wt: 256.309
InChI Key: SLRUAOTXRBMLMF-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied extensively due to their wide range of biological activities . They are known to exhibit potent inhibitory activities against various cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of primary amines with various carbonyl compounds . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis .


Chemical Reactions Analysis

In vitro cytotoxic evaluation indicates that some of the 1,2,4-triazole derivatives exhibit potent inhibitory activities against various cancer cell lines .

Scientific Research Applications

Chemical Synthesis and Reactivity

1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide is a chemical compound involved in various synthesis and reactivity studies. Research has demonstrated its utility in the synthesis of complex chemical structures. For instance, Δ2-Triazolines, derived from cyclopentene and aryl azides, react with isocyanates and isothiocyanates to form 1-arylamino-2-carboxamido- and 1-arylamino-2-thiocarboxamido-cyclopentenes respectively, highlighting its role in complex chemical reactions (Huisgen, Grashey, Vernon, & Kunz, 1965).

Characterization and Structural Analysis

The compound has been a subject of detailed characterization and structural analysis. Studies involving derivatives of cyclohexanecarboxamide have provided insights into their chemical structure, utilizing techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography. Such analyses contribute to a deeper understanding of the compound’s molecular structure and properties (Özer, Arslan, VanDerveer, & Külcü, 2009).

Development of New Compounds and Reactions

Research has led to the development of new compounds and reactions involving this chemical. For instance, the synthesis of N-heterocyclic carbene compounds from 4-phenylsemicarbazide and 1,5-diphenylcarbazide highlights its application in creating new backbone structures for various chemical applications (Jonek, Diekmann, & Ganter, 2015).

Applications in Organic Chemistry

Its applications extend to organic chemistry, where it participates in cycloaddition reactions. For example, the conversion of 1-phenyl-1,2,3-triazoles to corresponding 5-lithio compounds, which undergo fragmentation and loss of nitrogen, demonstrates its versatility in organic synthesis (Ghose & Gilchrist, 1991).

Mechanism of Action

While the exact mechanism of action for your specific compound is not known, some 1,2,4-triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

properties

IUPAC Name

1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-12(17-13-15-10-16-18-13)14(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRUAOTXRBMLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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